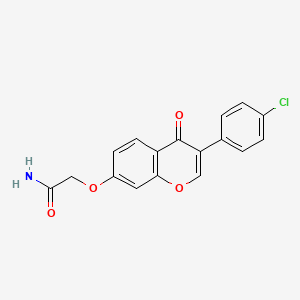

2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide” is a complex organic molecule. It is a derivative of acetamide, which is an organic compound that represents a group of phenoxy acetic acid derivatives . The compound has a molecular weight of 169.61 .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of related compounds, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . Another study mentioned the synthesis of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives .Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed by spectroanalytical data such as NMR and IR . A related compound, 2-(4-Chlorophenyl)-3-oxopropanenitrile, has a molecular formula of CHClNO .Chemical Reactions Analysis

The chemical reactions involving these types of compounds can be complex. For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 afforded 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine .Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically determined by various analytical techniques. For instance, a related compound, 2-(4-Chlorophenyl)-3-oxopropanenitrile, has a molecular weight of 169.61 .Scientific Research Applications

Antibacterial Applications

Research has demonstrated that certain derivatives, specifically those involving 4-oxo-thiazolidines and 2-oxo-azetidines, show moderate to good antibacterial activity against both gram-positive and gram-negative bacteria, such as S. aureus and E. coli. QSAR studies of these compounds indicate the positive contribution of substituents, which enhance their hydrophobicity or steric bulk, potentially increasing their effectiveness as antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).

Anticancer Activities

Novel coumarin derivatives have been synthesized and evaluated for antitumor activity against various human cancer cell lines. Some derivatives showed better inhibitory activity than the standard 5-fluorouracil, particularly against EC-109, PC-3, and MGC-803 cell lines. The study highlights the potential of specific coumarin derivatives in anticancer research (Shi et al., 2020).

Crystallographic Studies

Crystallographic analyses have been performed on acetamide derivatives, revealing intricate molecular arrangements and intermolecular interactions. Such studies are crucial for understanding the structural basis of these compounds' biological activities and can guide the design of new derivatives with enhanced properties (Saravanan et al., 2016).

Antioxidant Activity

Research into new coumarin derivatives has shown promising antioxidant activity, which is essential for counteracting oxidative stress related to various diseases. The antioxidant properties of these compounds have been compared with ascorbic acid, indicating their potential as antioxidant agents (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).

Mechanism of Action

Mode of Action

It is known that many similar compounds interact with their targets through the formation of oximes and hydrazones . The nitrogen in these compounds acts as a nucleophile, reacting with the target molecule in an essentially irreversible process .

Biochemical Pathways

It is known that indole derivatives, which have a similar structure to this compound, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.

Result of Action

Similar compounds have been shown to have a variety of effects, including antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

Future Directions

The future directions in the study of such compounds often involve the design and development of new pharmaceutical compounds. For instance, medicinal chemists are working to design an integrated and developing system that portends an era of novel and safe tailored drugs . Another study suggested that the neurotoxic potentials of newly synthesized pyrazoline derivatives on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .

Properties

IUPAC Name |

2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO4/c18-11-3-1-10(2-4-11)14-8-23-15-7-12(22-9-16(19)20)5-6-13(15)17(14)21/h1-8H,9H2,(H2,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUHDVVELOMTEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Fluorophenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide](/img/structure/B2760795.png)

![7-(4-chlorophenyl)-5-phenyl-N-(o-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2760802.png)

![N-[(4-chlorophenyl)methyl]-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2760803.png)

![8-(4-methoxyphenyl)-4-oxo-N-(propan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2760809.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazine hydrochloride](/img/structure/B2760811.png)

![[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride](/img/no-structure.png)

![2-(2-fluorophenoxy)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]acetamide](/img/structure/B2760817.png)